N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
Description
The compound N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide features a benzothiophene moiety linked via a hydroxyethyl group to a benzamide substituted with a trifluoromethyl group at the ortho-position.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S/c19-18(20,21)14-7-3-1-6-12(14)17(24)22-9-15(23)13-10-25-16-8-4-2-5-11(13)16/h1-8,10,15,23H,9H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYCWPVILXCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxyethyl group: This step might involve the use of ethylene oxide or similar reagents under controlled conditions.
Attachment of the trifluoromethylbenzamide moiety: This could be done via amide bond formation using trifluoromethylbenzoic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide exhibit significant anticancer properties. A study focused on benzimidazole derivatives demonstrated their effectiveness against human colorectal carcinoma cell lines (HCT116). The results showed that specific derivatives had lower IC50 values than established chemotherapeutics, indicating a promising avenue for cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies on related benzothiophene derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) that suggest strong potential against multidrug-resistant strains .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Benzothiophene Derivatives : Utilizing starting materials that can be converted into benzothiophene structures through cyclization reactions.
- Introduction of Functional Groups : The trifluoromethyl and hydroxyethyl groups are introduced via nucleophilic substitution reactions or coupling methods.
These synthetic pathways have been optimized to enhance yield and purity, making the compound accessible for further biological evaluation .
Case Study 1: Anticancer Screening
In a comparative study of various benzothiophene derivatives, this compound was tested alongside standard chemotherapy agents. The results indicated that this compound not only inhibited tumor cell proliferation effectively but also induced apoptosis in cancer cells, showcasing its dual mechanism of action.
Case Study 2: Antimicrobial Efficacy
Another significant study evaluated the antimicrobial activity of several benzothiophene derivatives against resistant bacterial strains. The compound demonstrated notable efficacy with an MIC lower than many commercially available antibiotics, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide (CAS 920537-53-7)
- Key Difference : Lacks the hydroxyl group on the ethyl chain.
- This derivative is marketed as a biochemical intermediate, indicating utility in synthetic pathways .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Difference : Features a 3-methylbenzamide core and a dimethylhydroxyethyl group.
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide)
- Key Difference : Substituted at the meta-position with an isopropoxy group instead of benzothiophene.
- Implications : Flutolanil’s meta-substitution pattern optimizes its interaction with fungal targets, while the target compound’s benzothiophene may confer distinct binding modes in biological systems .
Functional Group Comparisons
Nitazoxanide (2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide)
- Key Difference : Replaces trifluoromethyl with a nitro-thiazole group.
- Implications : Nitazoxanide’s nitro group contributes to antiparasitic activity via redox cycling, whereas the trifluoromethyl group in the target compound enhances metabolic stability and electron-withdrawing effects .
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide (CAS 2097916-68-0)
- Key Difference : Substitutes trifluoromethyl benzamide with a bromophenyl propanamide.
- Implications : The bromine atom’s polarizability may increase halogen bonding, contrasting with the steric and electronic effects of the trifluoromethyl group .
N-(2-(4-Chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide
- Activity: Exhibits 47% inhibition in immunoproteasome assays.
N-(3-(Benzylamino)-3-oxopropyl)-2-fluoro-6-hydroxybenzamide
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group in the target compound likely improves metabolic stability compared to nitro (Nitazoxanide) or bromo (CAS 2097916-68-0) analogs .
- Solubility vs. Permeability: The hydroxyethyl group may enhance aqueous solubility but reduce membrane permeability relative to non-hydroxylated analogs (e.g., CAS 920537-53-7) .
- Synthetic Challenges : Introducing the hydroxyl group requires precise protection-deprotection strategies, as seen in intermediates like those in .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H16F3N O2S
- Molecular Weight : 335.36 g/mol
The compound features a benzothiophene core, a hydroxyethyl group, and a trifluoromethyl-substituted benzamide moiety, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Compounds similar to this benzamide have shown promise as antiviral agents. Research indicates that derivatives can inhibit viral replication through interactions with viral proteins, thereby blocking essential processes in the viral life cycle .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Studies have demonstrated that related benzothiophene derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival .
- Anti-inflammatory Effects : The presence of the hydroxyethyl group may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity Type | IC50 (μM) | Cell Line/Target | Reference |
|---|---|---|---|
| Antiviral Activity | 0.35 | HCV NS5B RNA polymerase | |
| Cytotoxicity | 32.2 | MT-4 cells (HIV model) | |
| Anti-inflammatory | 0.20 | Human T-lymphocyte cells |
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral efficacy against Hepatitis C Virus (HCV), this compound exhibited significant inhibition of NS5B polymerase activity with an IC50 value of 0.35 μM, indicating potent antiviral properties .
Case Study 2: Anticancer Potential
A related compound demonstrated effective cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism involved the induction of apoptosis via the mitochondrial pathway, showcasing the potential for further development in cancer therapy .
Q & A
Q. How can researchers optimize the synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide to improve yield and purity?
Methodological Answer: Synthesis optimization requires attention to reaction conditions and reagent selection. Key steps include:
- Amidation : Use coupling agents (e.g., EDC/HOBt) to facilitate the formation of the benzamide bond, ensuring stoichiometric control of the trifluoromethylbenzoyl chloride intermediate .
- Hydroxyethyl Group Introduction : Reduce ketone intermediates (e.g., using sodium borohydride) under controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents like dichloromethane or THF enhance reaction homogeneity, while post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
- Yield Monitoring : Track intermediates via TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are recommended for characterizing the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation : Use H/C NMR (in DMSO-d6 or CDCl3) to verify the benzothiophene, hydroxyethyl, and trifluoromethylbenzamide moieties. Key peaks include δ 7.8–8.2 ppm (benzothiophene protons) and δ 4.2–4.6 ppm (hydroxyethyl group) .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms the molecular ion peak at m/z 349.37 (calculated for CHFNOS) .
- Solubility and LogP : Experimentally determine solubility via shake-flask method (water, DMSO) and compare with computational predictions (XlogP = 5.1) to assess hydrophobicity .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in electrophilic substitution reactions?
Methodological Answer: The -CF group deactivates the benzamide ring, directing electrophiles to meta/para positions. To study this:
- Kinetic Analysis : Perform nitration (HNO/HSO) or halogenation (Br/FeBr) under varying temperatures (25–80°C), monitoring regioselectivity via F NMR .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying electron-deficient regions .
- Contradiction Note : Discrepancies between computational and experimental results may arise from solvent effects, necessitating MD simulations (e.g., COSMO-RS) .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Method Standardization : Compare shake-flask (equilibrium) vs. HPLC (kinetic) solubility measurements in buffered solutions (pH 1–10) to account for ionization .
- Thermodynamic Analysis : Perform DSC to detect polymorphic forms and calculate solubility via van’t Hoff equation using melting point data .
- Hydrogen Bonding Impact : Correlate experimental LogP with computational descriptors (e.g., PSA = 57.3 Ų) to assess hydration effects .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in enzyme inhibition?
Methodological Answer:
- Core Modifications : Replace the benzothiophene with thieno[3,2-b]pyridine (synthesized via Pd-catalyzed cross-coupling) to enhance π-stacking with enzyme active sites .
- Side Chain Variation : Introduce alkyl or aryl groups on the hydroxyethyl moiety via reductive amination, screening inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Computational Docking : Use AutoDock Vina to predict binding modes, prioritizing analogs with lower ΔG values (< -9 kcal/mol) .
Q. How can researchers evaluate the compound’s stability under varying pH conditions for pharmacological applications?
Methodological Answer:
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, analyzing degradation products via LC-MS/MS. The trifluoromethyl group may confer resistance to acidic hydrolysis but susceptibility to base-catalyzed deamidation .
- Kinetic Profiling : Calculate t (time for 10% degradation) using first-order kinetics. For example, at pH 7.4, t > 48 hours suggests suitability for oral formulations .
- Solid-State Stability : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks, monitoring crystallinity via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
